![molecular formula C21H20N4OS2 B295230 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295230.png)
3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, the compound has certain limitations, including its poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for the study of 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One of the significant areas of research is the development of novel drug formulations for improved bioavailability and efficacy. The compound's potential use as an anti-viral agent also needs to be explored further. Additionally, studies are required to elucidate the exact mechanism of action of the compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies. Its potent anti-inflammatory and anti-cancer properties make it an attractive candidate for further research and development. However, the compound's limitations, including its poor solubility in water and low bioavailability, need to be addressed for its successful translation into clinical applications.
Méthodes De Synthèse
The synthesis of 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported using different methods. One of the commonly used methods involves the reaction of 2-mercapto-1H-benzimidazole with 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of allyl bromide and potassium carbonate. The reaction is carried out in dimethylformamide and refluxed for several hours. The resulting product is purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use as an anti-viral agent.
Propriétés
Formule moléculaire |
C21H20N4OS2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N4OS2/c1-2-11-25-20(26)18-13-7-3-6-10-16(13)28-19(18)24-21(25)27-12-17-22-14-8-4-5-9-15(14)23-17/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,22,23) |
Clé InChI |
PSFQFRHHYLDYOY-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=NC4=CC=CC=C4N3)SC5=C2CCCC5 |
SMILES canonique |
C=CCN1C(=O)C2=C(N=C1SCC3=NC4=CC=CC=C4N3)SC5=C2CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


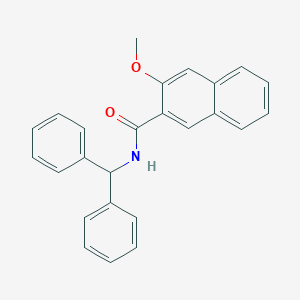
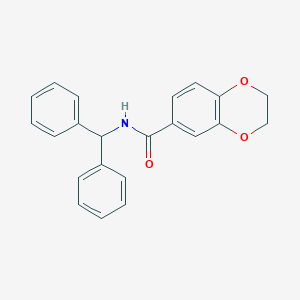


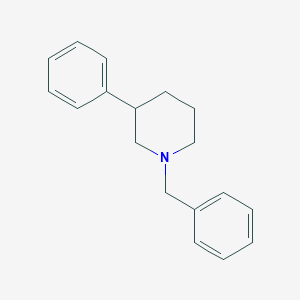
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
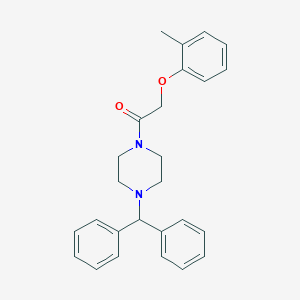
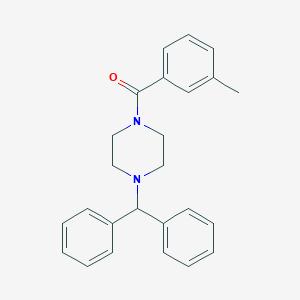
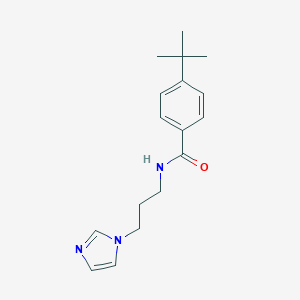
![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
